![molecular formula C17H21N3O3 B386540 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 107881-74-3](/img/structure/B386540.png)
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
Overview
Description
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, commonly known as DABCO-TSO, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
Molecular Structure Analysis : The structures of various derivatives, including 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, have been analyzed, providing insights into their molecular interactions and hydrogen bonding patterns (da Silva et al., 2005).
Catalysis and Synthesis : It has been used as a substrate in the synthesis of various organic compounds. For example, L-Proline based ionic liquid has been used as a catalyst for its synthesis under ultrasonic irradiation, highlighting its relevance in green chemistry applications (Patil, Satkar, & More, 2020).
Aggregation-Induced Emission : This compound, with different substituents, shows aggregation-induced emission (AIE) properties, making it a potential candidate for developing luminescent materials and fluorescent probes (Mendigalieva et al., 2022).
Supramolecular Structures : Its derivatives have been studied for their supramolecular structures, revealing how different substituents affect the molecular geometry and intermolecular interactions (Rezende et al., 2005).
Fluorescent Sensing : A derivative of this compound has been developed as a highly sensitive fluorescent receptor for Al3+, demonstrating potential in environmental monitoring and analysis (Upadhyay & Kumar, 2010).
Pharmaceutical Applications : It has been used in the synthesis of a variety of pharmaceutically interesting compounds, suggesting its utility in drug development (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWSELBRJSEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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